molecular formula C16H16F3NOS B2685363 N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 2309592-08-1

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2685363
CAS No.: 2309592-08-1
M. Wt: 327.37
InChI Key: YDBIEIMKNPBIJX-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl group at the ortho position of the benzamide ring and a branched alkylamine moiety substituted with a thiophen-3-yl group.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NOS/c1-15(2,11-7-8-22-9-11)10-20-14(21)12-5-3-4-6-13(12)16(17,18)19/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIEIMKNPBIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-(trifluoromethyl)benzoic acid. This can be achieved through the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride.

    Amidation Reaction: The intermediate 2-(trifluoromethyl)benzoic acid is then reacted with 2-methyl-2-(thiophen-3-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of benzamides.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins or enzymes, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Research Findings and Inferences

Electronic and Steric Effects

  • Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group stabilizes the benzamide core, enhancing resistance to metabolic degradation compared to non-fluorinated analogs .
  • Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system may facilitate π-π stacking in protein binding sites, a property absent in phenyl-based analogs like Mepronil .

Biological Activity

N-(2-methyl-2-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C17H17F3N2O2S
  • Molecular Weight: 370.4 g/mol
  • CAS Number: 2309799-48-0

1. Antibacterial Activity

Research has shown that compounds with similar structures exhibit notable antibacterial properties. For instance, thiourea derivatives have been documented to possess significant antibacterial effects against various strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these pathogens, comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. A study involving structurally similar benzamide derivatives reported that certain compounds induced apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The IC50 values for these compounds ranged from 25 to 225 µM, indicating effective cytotoxicity against tumor cells . Furthermore, flow cytometry analyses indicated that treated cells showed significant cell cycle arrest at the S phase, suggesting a mechanism of action that involves the induction of programmed cell death .

3. Anti-inflammatory Properties

Compounds derived from thiophene rings have also been investigated for their anti-inflammatory effects. For instance, N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide has been highlighted for its potential to modulate inflammatory pathways without causing significant tissue damage. Such properties are critical for developing therapeutic agents aimed at chronic inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Roxana et al. (2024)Demonstrated antibacterial activity with MIC values comparable to ceftriaxone against several bacterial strains .
Goreti Ribeiro Morais et al. (2023)Reported significant anticancer activity in MCF-7 cells with IC50 values indicating effective cytotoxicity .
MDPI Review (2024)Discussed the anti-inflammatory potential of thiourea derivatives, emphasizing their therapeutic applications .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in bacterial growth and cancer cell proliferation.
  • Cell Cycle Modulation: Induction of apoptosis in cancer cells indicates that the compound may interfere with cell cycle regulation.
  • Inflammatory Pathway Modulation: The structural features of the compound suggest potential interactions with inflammatory mediators.

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